6-ethyl-N-(4-isopropylphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide
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Overview
Description
6-ethyl-N-(4-isopropylphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is a complex organic compound that belongs to the class of dibenzo[c,e][1,2]thiazine derivatives.
Preparation Methods
The synthesis of 6-ethyl-N-(4-isopropylphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to achieve the desired product . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of the thiazine ring allows for oxidation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown promise in biological assays for its antimicrobial and antiviral properties.
Medicine: Research indicates potential use as an antihypertensive and anticancer agent.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can modulate the activity of certain enzymes or receptors, leading to its biological effects. The pathways involved may include inhibition of specific enzymes or activation of receptor-mediated signaling cascades .
Comparison with Similar Compounds
Similar compounds include other dibenzo[c,e][1,2]thiazine derivatives such as 1,2,4-benzothiadiazine-1,1-dioxide. Compared to these, 6-ethyl-N-(4-isopropylphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide exhibits unique structural features that contribute to its distinct biological activities .
Properties
Molecular Formula |
C24H24N2O3S |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
6-ethyl-5,5-dioxo-N-(4-propan-2-ylphenyl)benzo[c][1,2]benzothiazine-9-carboxamide |
InChI |
InChI=1S/C24H24N2O3S/c1-4-26-22-14-11-18(24(27)25-19-12-9-17(10-13-19)16(2)3)15-21(22)20-7-5-6-8-23(20)30(26,28)29/h5-16H,4H2,1-3H3,(H,25,27) |
InChI Key |
FEYVSDSLQVNMMU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C(=O)NC3=CC=C(C=C3)C(C)C)C4=CC=CC=C4S1(=O)=O |
Origin of Product |
United States |
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